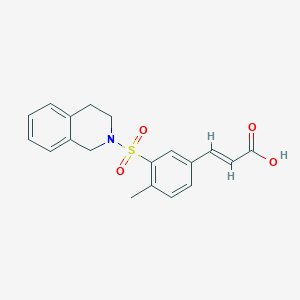

(E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid

Beschreibung

(E)-3-(3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid is a synthetic organic compound featuring:

- Acrylic acid backbone: A conjugated α,β-unsaturated carboxylic acid system with an E-configuration.

- Sulfonamide linkage: A sulfonyl group bridges the 3,4-dihydroisoquinoline moiety to a methyl-substituted phenyl ring.

- 3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative, a heterocyclic scaffold prevalent in bioactive molecules.

- 4-Methylphenyl group: A hydrophobic aromatic substituent.

Eigenschaften

IUPAC Name |

(E)-3-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-14-6-7-15(8-9-19(21)22)12-18(14)25(23,24)20-11-10-16-4-2-3-5-17(16)13-20/h2-9,12H,10-11,13H2,1H3,(H,21,22)/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWFXEJJCJIWKZ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Dihydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the dihydroisoquinoline ring.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.

Attachment of the Acrylic Acid Fragment: The final step involves the formation of the acrylic acid moiety, typically through a Heck reaction or similar coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The compound has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, an enzyme implicated in steroid metabolism and associated with various cancers, including breast and prostate cancer. High-throughput screening revealed that it exhibits low nanomolar potency and isoform selectivity, with a remarkable 1500-fold selectivity for AKR1C3 over other isoforms .

Anticancer Applications

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that modified compounds display IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

- Study on AKR1C3 Inhibition : A study demonstrated that compounds structurally related to (E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid effectively inhibited AKR1C3 activity in vitro, leading to reduced proliferation of cancer cells .

- Synthesis and Testing : Another research effort synthesized various derivatives through Michael addition reactions and evaluated their anticancer properties, confirming their potential as therapeutic agents against specific cancers .

Wirkmechanismus

The mechanism of action of (E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares functional motifs with several phenolic and heterocyclic derivatives (Table 1).

Table 1: Comparative Structural Features

Research Implications and Limitations

- Lumping Strategy Relevance : As per , compounds with shared functional groups (e.g., acrylic acid, heterocycles) may be "lumped" in computational models to predict reactivity or environmental fate . However, the sulfonamide group’s unique electronic effects warrant separate analysis.

- Data Gaps : Direct pharmacological or physicochemical data (e.g., solubility, melting point) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biologische Aktivität

(E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes linked to various diseases, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : Acrylic acid derivative with a sulfonamide group.

- Functional Groups : Dihydroisoquinoline moiety, which is known for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the aldo-keto reductase AKR1C3 enzyme, which plays a significant role in steroid metabolism and is implicated in breast and prostate cancer. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, facilitating binding and inhibition. The sulfonamide group contributes to the proper orientation necessary for effective interaction with the enzyme's active site .

Enzyme Inhibition

A series of studies have demonstrated the compound's potent inhibitory effects on AKR1C3. The following table summarizes key findings from various studies:

Case Studies

- Inhibition of AKR1C3 : A high-throughput screening identified this compound as a highly selective inhibitor with an impressive potency (low nM range). Structural studies revealed that modifications to the dihydroisoquinoline moiety could enhance potency, suggesting avenues for further development .

- Urease Inhibition : In vitro studies indicated that the compound exhibited significant inhibition against urease, with an IC50 value suggesting it is more effective than standard inhibitors such as thiourea. Molecular docking studies provided insights into binding interactions at the active site, highlighting critical residues involved in binding .

Potential Therapeutic Applications

Given its potent inhibitory activity against AKR1C3 and urease, (E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid holds promise for therapeutic applications in:

- Cancer Treatment : Targeting AKR1C3 may provide a novel approach in treating hormone-dependent cancers.

- Anti-Ulcer Agents : Its efficacy against urease suggests potential use in developing treatments for conditions like peptic ulcers.

Q & A

Q. What are the recommended synthetic strategies for (E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid?

The synthesis can involve multi-step routes, starting with sulfonylation of the dihydroisoquinoline moiety followed by coupling to the methylphenylacrylic acid backbone. A condensation reaction between a sulfonylated dihydroisoquinoline intermediate and a functionalized acrylate precursor is common, as seen in analogous compounds (e.g., sulfonyl-containing heterocycles in ). Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield, as demonstrated in the synthesis of fluorinated acrylic acid derivatives .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for trans double bonds) .

- X-ray crystallography : Resolve the sulfonyl and dihydroisoquinoline spatial arrangement, as applied to (E)-3-(pyridin-4-yl)acrylic acid in .

- HPLC-MS : Assess purity and detect byproducts (e.g., Z-isomers or incomplete sulfonylation) .

Q. What are the key structural features influencing this compound’s physicochemical properties?

- Sulfonyl group : Enhances polarity and hydrogen-bonding potential, impacting solubility and target binding (e.g., sulfonamide interactions in ).

- Dihydroisoquinoline : Contributes to π-π stacking and basicity, as observed in related nitrogen heterocycles .

- Acrylic acid moiety : The E-configuration ensures planarity, critical for bioactivity, as shown in fluorinated analogs ().

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Dose-response profiling : Test across multiple concentrations to identify non-linear effects (e.g., hormesis or off-target interactions) .

- Target validation : Use CRISPR/Cas9 knockdown or competitive binding assays to confirm specificity for suspected targets (e.g., enzymes influenced by sulfonyl groups in ).

- Structural analogs : Compare activity with derivatives lacking the sulfonyl or dihydroisoquinoline group to isolate functional motifs .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Substituent scanning : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups like fluorine vs. electron-donating groups like methoxy) to assess effects on potency, as in .

- Molecular docking : Use crystallographic data (e.g., CCDC 2341592 in ) to model interactions with biological targets (e.g., kinases or GPCRs).

- Free-Wilson analysis : Quantify contributions of individual structural motifs to activity .

Q. How can researchers address reproducibility challenges in synthesizing this compound?

- Standardize reaction protocols : Control moisture levels (critical for sulfonylation; ) and use inert atmospheres to prevent oxidation of the acrylic acid moiety.

- Quality control : Implement in-line FTIR to monitor reaction progress and intermediate stability .

- Interlab validation : Collaborate with independent labs to verify synthetic routes and analytical data .

Q. What strategies are recommended for optimizing this compound’s pharmacokinetic profile?

- Prodrug derivatization : Convert the acrylic acid to an ester (e.g., ethyl or methyl ester) to enhance membrane permeability, as shown in .

- Lipophilicity adjustment : Introduce fluorine atoms (as in ) or cyclopropyl groups () to modulate logP and bioavailability.

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., sulfonyl hydrolysis) and guide structural modifications .

Methodological and Analytical Questions

Q. What analytical techniques are critical for assessing purity and stability under storage conditions?

- TLC and HPLC : Monitor degradation products (e.g., isomerization or sulfonyl group hydrolysis) using methods validated for similar acrylates ().

- Accelerated stability studies : Store samples at 40°C/75% RH and analyze degradation kinetics .

- Mass spectrometry : Detect trace impurities (<0.1%) via high-resolution MS .

Q. How can crystallography elucidate supramolecular interactions in this compound?

Q. What computational tools are suitable for predicting biological targets?

- PharmMapper or SwissTargetPrediction : Input the compound’s SMILES string to identify potential targets based on structural similarity to known ligands .

- Molecular dynamics simulations : Model binding kinetics with sulfonyl-interacting proteins (e.g., carbonic anhydrases) using force fields parameterized for heterocycles .

Experimental Design and Safety

Q. How should researchers design in vitro assays to evaluate mechanism of action?

- Dose-escalation studies : Use IC50/EC50 curves to quantify potency in enzyme inhibition or cell viability assays .

- Selectivity panels : Test against related targets (e.g., other sulfonyl-binding enzymes) to rule off-target effects .

- Fluorescent probes : Tag the compound with Cy5 or FITC for cellular uptake and localization studies .

Q. What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves and fume hoods to prevent dermal exposure to reactive intermediates (e.g., sulfonyl chlorides; ).

- Waste disposal : Neutralize acidic waste (from acrylic acid) with bicarbonate before disposal .

- Toxicity screening : Conduct Ames tests for mutagenicity and hepatic toxicity assays in primary hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.